

Application Note: Mass Spectrometry Analysis of Boc-Ala-Ala-OMe

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Compound of Interest

Compound Name: *Boc-Ala-Ala-OMe*

Cat. No.: *B012204*

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Introduction

N-tert-butoxycarbonyl (Boc) protected amino acids and peptides are fundamental intermediates in solid-phase peptide synthesis (SPPS), a critical methodology in drug discovery and development. Accurate and reliable characterization of these protected peptides is essential to ensure the desired sequence and purity of the final synthetic product. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization of these compounds, providing precise molecular weight determination and structural information through tandem mass spectrometry (MS/MS) fragmentation analysis. This application note provides a detailed protocol for the mass spectrometric analysis of the protected dipeptide, **Boc-Ala-Ala-OMe**, outlining the expected fragmentation patterns and providing a comprehensive experimental workflow.

Molecular Structure and Properties

Boc-Ala-Ala-OMe is a dipeptide composed of two alanine residues, with the N-terminus protected by a tert-butoxycarbonyl group and the C-terminus protected as a methyl ester.

- Chemical Formula: $C_{13}H_{24}N_2O_5$
- Molecular Weight: 288.34 g/mol

Mass Spectrometry Analysis

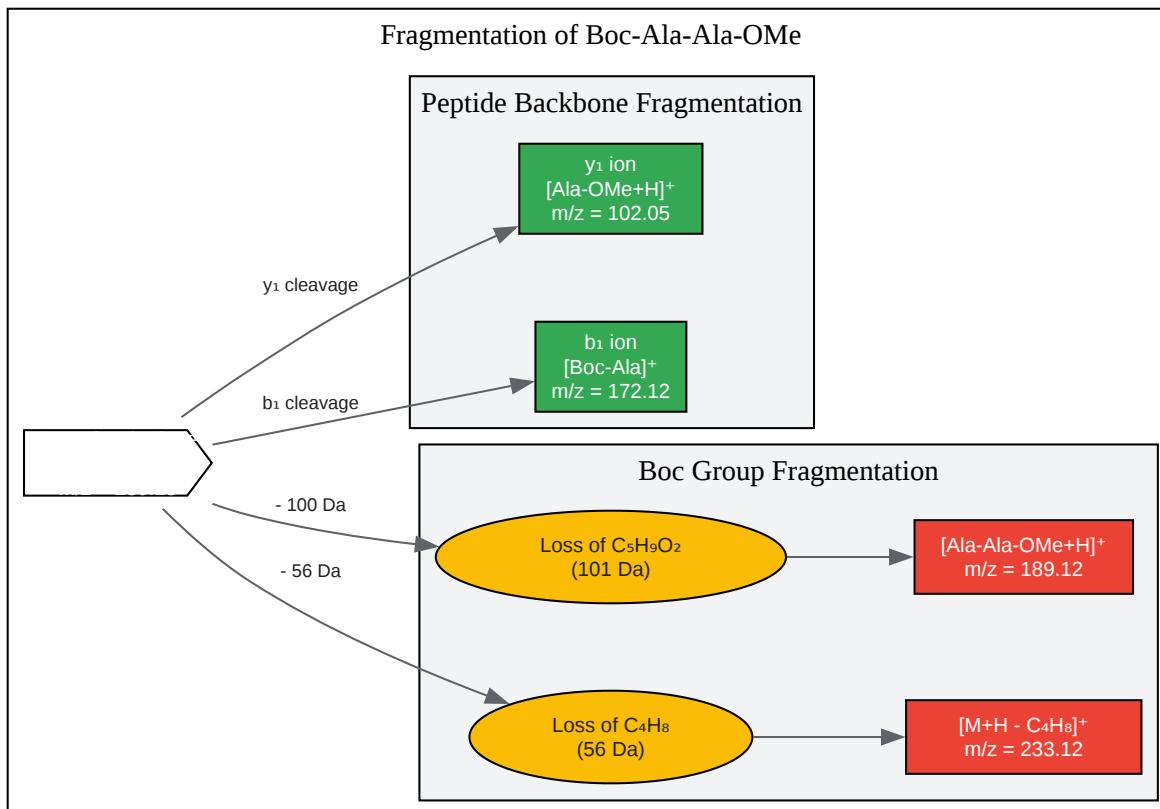
Under electrospray ionization conditions, **Boc-Ala-Ala-OMe** is readily protonated to form the pseudomolecular ion $[M+H]^+$. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation at several key locations, primarily involving the labile Boc protecting group and the peptide backbone.

Fragmentation Pathway

The fragmentation of **Boc-Ala-Ala-OMe** is characterized by two main pathways:

- Loss from the Boc Protecting Group: The tert-butoxycarbonyl group is highly susceptible to fragmentation, leading to characteristic neutral losses. The most common losses are the elimination of isobutylene (56 Da) or the entire Boc group as tert-butoxycarbonyl radical (101 Da).
- Peptide Backbone Fragmentation: Cleavage of the amide bonds along the peptide backbone results in the formation of b and y type ions. These fragment ions are indicative of the amino acid sequence.

The major fragmentation pathways are illustrated in the diagram below.



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Fragmentation pathway of **Boc-Ala-Ala-OMe**.

Quantitative Data Summary

The expected m/z values for the protonated molecule and its major fragment ions are summarized in the table below.

Ion Description	Structure	Calculated m/z ([M+H] ⁺)
Pseudomolecular Ion	[Boc-Ala-Ala-OMe+H] ⁺	289.18
Boc Fragmentation		
Loss of Isobutylene	[M+H - C ₄ H ₈] ⁺	233.12
Loss of Boc group	[M+H - C ₅ H ₉ O ₂] ⁺	189.12
Peptide Backbone Fragmentation		
b ₁ ion	[Boc-Ala] ⁺	172.12
y ₁ ion	[Ala-OMe+H] ⁺	102.05

Experimental Protocols

Sample Preparation

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of **Boc-Ala-Ala-OMe** in HPLC-grade methanol or acetonitrile.
- Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

The following is a general protocol and may require optimization based on the specific instrumentation.

- LC System: A standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.

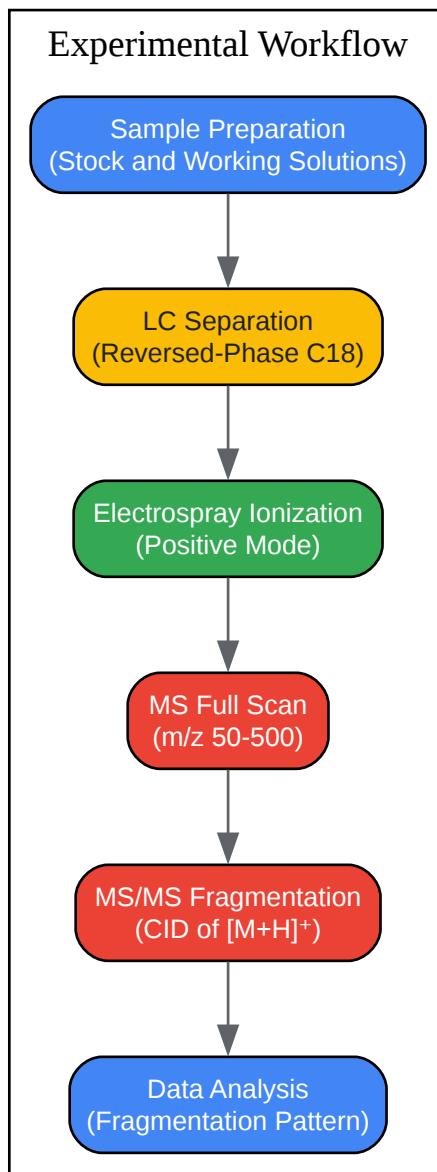
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 °C.

Mass Spectrometry Protocol

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- MS Scan Range: m/z 50-500.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID).
- Collision Energy: Ramped from 10-30 eV to generate fragment ions.

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis of **Boc-Ala-Ala-OMe** is depicted below.



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Workflow for LC-MS analysis of **Boc-Ala-Ala-OMe**.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **Boc-Ala-Ala-OMe**. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the expected fragmentation data, will aid researchers in the accurate characterization of this and similar Boc-protected peptides. Understanding the characteristic fragmentation patterns is crucial for confirming the identity and purity of synthetic peptide intermediates, thereby ensuring the successful synthesis of the target peptide.

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